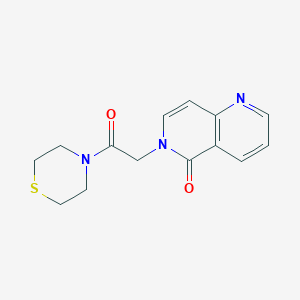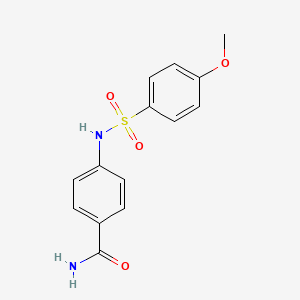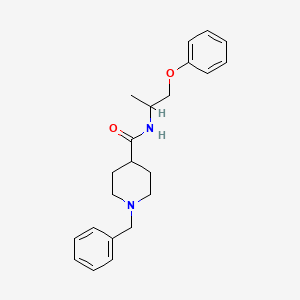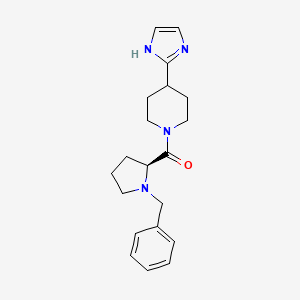![molecular formula C25H21N3O5 B5592004 N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide](/img/structure/B5592004.png)
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide is a complex organic compound with a molecular formula of C24H21N3O5 This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a dioxoisoindolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide typically involves multiple steps. One common method involves the reaction of m-methylacetanilide with acetyl chloride in the presence of aluminum chloride in carbon disulfide . This reaction produces 4′-acetamido-2′-methylacetophenone, which can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetamido and dioxoisoindolyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide can be compared with other similar compounds such as:
N-(4-acetyl-3-methylphenyl)acetamide: This compound has a similar structure but lacks the dioxoisoindolyl group.
4′-Acetamido-2′-methylacetophenone: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-4-5-18(27-16(3)30)12-23(14)28-24(31)21-11-10-20(13-22(21)25(28)32)33-19-8-6-17(7-9-19)26-15(2)29/h4-13H,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPQVQWPRLSSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5591925.png)
![13-(methoxymethyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5591927.png)
![4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-4-OXOBUTANOIC ACID](/img/structure/B5591934.png)

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B5591973.png)
![(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

![ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5592021.png)
